Methyl 2-{[(2-methylphenyl)methyl]amino}acetate
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Overview
Description
Methyl 2-{[(2-methylphenyl)methyl]amino}acetate: is an organic compound with the molecular formula C11H15NO2. This compound is known for its applications in various fields, including chemistry, biology, and medicine. It is often used in research due to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-{[(2-methylphenyl)methyl]amino}acetate typically involves the reaction of 2-methylbenzylamine with methyl chloroacetate. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions usually include a solvent like ethanol or methanol and a temperature range of 50-70°C.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. The final product is typically purified using techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-{[(2-methylphenyl)methyl]amino}acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to produce amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Ammonia or primary amines in ethanol.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Amides or thioesters.
Scientific Research Applications
Methyl 2-{[(2-methylphenyl)methyl]amino}acetate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases.
Industry: It is used in the production of specialty chemicals and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of Methyl 2-{[(2-methylphenyl)methyl]amino}acetate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Methyl (2-methylphenyl)acetate: Similar in structure but lacks the amino group.
Uniqueness: Methyl 2-{[(2-methylphenyl)methyl]amino}acetate is unique due to the presence of both an ester and an amino group, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. This dual functionality makes it a valuable compound in research and industrial applications.
Biological Activity
Methyl 2-{[(2-methylphenyl)methyl]amino}acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound can be characterized by its molecular formula C11H15N1O2 and a molecular weight of approximately 195.25 g/mol. The compound features a methylated amino group attached to an acetate moiety, which contributes to its solubility and reactivity.
Biological Activity Overview
The biological activity of this compound has been investigated in various contexts, including its interactions with biological targets, potential therapeutic applications, and toxicity profiles.
Pharmacological Effects
- Antimicrobial Activity : Preliminary studies indicate that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives have shown effectiveness against various fungal pathogens such as Botrytis cinerea and Gibberella zeae .
- Enzyme Inhibition : The compound has been evaluated for its inhibitory effects on key enzymes involved in inflammatory pathways. Research has shown that related compounds can inhibit cyclooxygenase (COX) enzymes, suggesting potential anti-inflammatory applications .
- Cytotoxicity : In vitro assays have demonstrated that certain analogs may possess cytotoxic properties against cancer cell lines, indicating a possible role in cancer therapy .
The mechanisms through which this compound exerts its biological effects are not fully elucidated but may involve:
- Receptor Binding : The structural features allow for interaction with various receptors and enzymes, influencing their activity.
- Transporter Interactions : Similar compounds have been shown to interact with P-glycoprotein (P-gp), affecting drug bioavailability and resistance mechanisms .
Case Studies
-
Antifungal Activity Study :
- Objective : Assess the efficacy of this compound derivatives against pathogenic fungi.
- Method : Compounds were tested at concentrations of 10 µg/mL against five fungal strains.
- Results : Notable antifungal activity was observed, particularly against Botrytis cinerea, with several derivatives showing significant inhibition .
- Anti-inflammatory Activity Assessment :
Table 1: Comparison of Biological Activities
Properties
Molecular Formula |
C11H15NO2 |
---|---|
Molecular Weight |
193.24 g/mol |
IUPAC Name |
methyl 2-[(2-methylphenyl)methylamino]acetate |
InChI |
InChI=1S/C11H15NO2/c1-9-5-3-4-6-10(9)7-12-8-11(13)14-2/h3-6,12H,7-8H2,1-2H3 |
InChI Key |
RDEZFROJXQPRBQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CNCC(=O)OC |
Origin of Product |
United States |
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